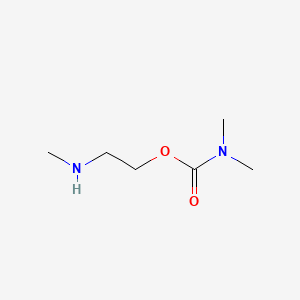

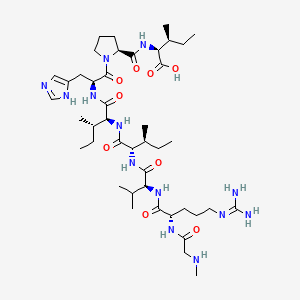

![molecular formula C6H10O2 B574937 6-Oxabicyclo[3.1.0]hexane-1-methanol CAS No. 176300-40-6](/img/structure/B574937.png)

6-Oxabicyclo[3.1.0]hexane-1-methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-Oxabicyclo[3.1.0]hexane-1-methanol” is a chemical compound with the molecular formula C5H8O . It is also known by other names such as Cyclopentane oxide, Cyclopentane, 1,2-epoxy-, Cyclopentene epoxide, Cyclopentene oxide, 1,2-Epoxycyclopentane, Epoxycyclopentane, and cis-1,2-Epoxycyclopentane .

Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes has been reported via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been found to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 84.1164 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the retrieved resources.科学的研究の応用

Photochemistry studies have shown that compounds like 3-oxabicyclo[3.1.0]hexan-2-ones can form intermediate ketens, which react differently in the presence and absence of alkanols (Noort & Cerfontain, 1979).

Compounds with a bicyclo[3.1.0]hexane core, like methanoproline and 3-azabicyclo[3.1.0]hex-6-ylamine, have been used as bioactive compounds, materials, and catalysts. They serve as conformationally locked analogues of nucleoside building blocks (Jimeno et al., 2011).

The synthesis of 2-azabicyclo[3.1.0]hexanes has been achieved through rearrangement of spirocyclic epoxides, with applications in the development of novel amino acids (Adamovskyi et al., 2014).

In the field of asymmetric synthesis, compounds like cis-6-oxabicyclo[3.1.0]hexane-3-methanol have been used to create enantiomeric alcohols, which are important in the synthesis of various organic compounds (Hodgson et al., 1994).

The Prins-type cyclization reaction catalyzed by hafnium triflate has been used to synthesize 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, indicating the utility of these compounds in complex organic synthesis (Nakamura et al., 2009).

Studies in bicyclo[3.1.0]hexane methanolysis have revealed interesting findings on the ring opening of activated cyclopropanes under different conditions, which is significant for the synthesis and understanding of cyclopropane-containing compounds (Lim et al., 2002).

特性

IUPAC Name |

6-oxabicyclo[3.1.0]hexan-1-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c7-4-6-3-1-2-5(6)8-6/h5,7H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKHPRUFBGRXQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)(O2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669021 |

Source

|

| Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176300-40-6 |

Source

|

| Record name | (6-Oxabicyclo[3.1.0]hexan-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

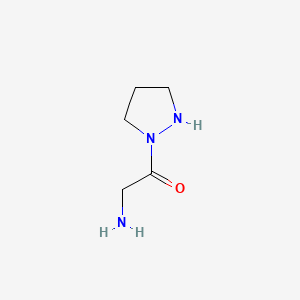

![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-dimethyl- (9CI)](/img/no-structure.png)

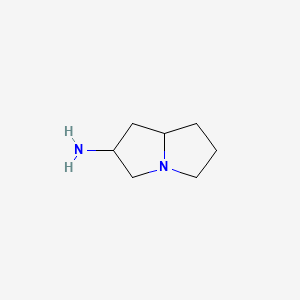

![Butanenitrile, 4-[(dimethylamino)bis(1-methylethyl)silyl]-](/img/structure/B574869.png)